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Compound of Interest

Compound Name: K 41498

CAS No.: 434938-41-7

Cat. No.: B612433

Get Quote

Target Audience: Researchers, Drug Discovery Scientists, and GPCR Pharmacologists.

Executive Summary: The Stability-Selectivity Nexus
In the investigation of Corticotropin-Releasing Factor (CRF) receptors, distinguishing between

CRFngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

and CRF

signaling is critical.[1] K 41498 (Cat.[1][2][3][4][5][6][7] No. 2070/HY-P1106) represents a
"milestone" peptide antagonist designed to overcome the oxidative instability of its parent
compound, Antisauvagine-30 (aSvg-30).[1]

By replacing the Methionine residue at position 17 with Norleucine, K 41498 retains high affinity

for CRF

receptors (

nM) while maintaining a crucial ~700-fold selectivity window against the closely related CRF
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receptor.[1] This guide provides the technical framework to validate this cross-reactivity profile
in your own laboratory, ensuring that observed phenotypes are exclusively attributable to CRF

blockade.

Comparative Analysis: K 41498 vs. Alternatives
The following table contrasts K 41498 with primary alternatives. Note that while Astressin 2B is

also selective, K 41498 is often preferred for its specific structural stability and well-

characterized pharmacodynamics in preventing urocortin-induced hypotension.[1]
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Feature K 41498
Antisauvagine-

30 (aSvg-30)
Astressin 2B Antalarmin

Primary Target

hCRF

/ hCRF

hCRF

/ hCRF
hCRF hCRF

Mechanism
Competitive

Antagonist

Competitive

Antagonist

Competitive

Antagonist

Non-peptide

Antagonist

CRF

Affinity (

)

0.66 nM ~1.0 nM ~1.3 nM > 10,000 nM

CRF

Affinity (

)

425 nM ~500 nM > 500 nM ~1.0 nM

Selectivity Ratio

~700-fold (CRF

> CRF

)

~500-fold High
Inverse

Selectivity

Chemical

Stability

High (Nle

substitution)

Low (Met

oxidation risk)
High

High (Small

molecule)

In Vivo Utility

Blocks peripheral

hypotension; low

CNS pressor

effect

Similar, but less

stable

Long duration of

action

Anxiolytic/Antide

pressant models

Mechanistic Visualization: CRF Signaling &
Antagonism
Understanding the downstream effects is prerequisite to designing a functional cross-reactivity

assay.[1] K 41498 acts by preventing the conformational shift in the G-protein coupled receptor

that triggers the Gs-cAMP cascade.[1]
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Figure 1: Mechanism of Action.[1] K 41498 competitively blocks Urocortin binding, preventing

Gs-mediated Adenylyl Cyclase activation.[1]

Protocol: Validating the Selectivity Window
To confirm the integrity of K 41498 in your specific experimental system, you must perform a

dual-lineage competition binding assay.[1] Relying solely on vendor data is insufficient for GLP-

level validation.[1]

Phase A: Membrane Preparation
Objective: Isolate membranes from HEK293 cells stably transfected with hCRF

(Line A) and hCRF

(Line B).[1]

Harvest: Scrape cells in ice-cold PBS containing 5 mM EDTA. Centrifuge at 500 x g for 5

min.

Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl, 2 mM EGTA, pH 7.4) supplemented

with a protease inhibitor cocktail.[1] Homogenize using a Polytron (bursts of 10s).

Fractionation: Centrifuge homogenate at 48,000 x g for 20 min at 4°C.

Wash: Resuspend pellet in fresh buffer and re-centrifuge to remove endogenous ligands.

Storage: Resuspend final pellet in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl

, 0.1% BSA, pH 7.4). Flash freeze if not using immediately.[1]

Phase B: Radioligand Competition Binding
Objective: Determine the

for K 41498 against both receptors simultaneously.

Reagents:

Radioligand: [
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I]-Sauvagine or [

I]-Tyr

-Urocortin (approx. 2000 Ci/mmol).[1]

Competitor: K 41498 (Serial dilution:

M to

M).[1]

Non-specific Control: 1

M unlabeled Sauvagine or Astressin.[1]

Workflow:

Incubation: In 96-well plates, mix:

50

L Membrane suspension (20-50

g protein).[1]

50

L [

I]-Ligand (Final conc. ~0.1 nM).[1]

50

L K 41498 dilution series.[1]

Equilibrium: Incubate for 90 minutes at Room Temperature. Note: CRF receptors are

sensitive to degradation; do not exceed 25°C.

Filtration: Harvest onto GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-

specific binding) using a cell harvester.
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Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Quantification: Count radioactivity in a gamma counter.

Phase C: Data Analysis & Selectivity Calculation
Calculate the

using non-linear regression (One-site competition model). Convert to

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the affinity of the radioligand for the receptor.[1]

Validation Criteria:

Pass:

.[1]

Fail: Ratio < 100 (Indicates potential degradation of compound or receptor cross-

contamination).[1]

Functional Cross-Reactivity Workflow
Binding does not equal function. This workflow confirms that K 41498 acts as a pure antagonist

at CRF

and does not inadvertently agonize CRF

at high concentrations.
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Figure 2: Functional Assay Workflow.[1] "Agonist Mode" checks if K 41498 stimulates the

receptor alone (it should not).[1]

Expected Results:

hCRF

Cells: K 41498 should dose-dependently inhibit agonist-induced cAMP.[1][3][7]

hCRF

Cells: K 41498 should show no inhibition up to 100 nM. Inhibition appearing only >1

M confirms the selectivity window.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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